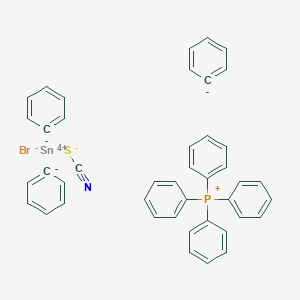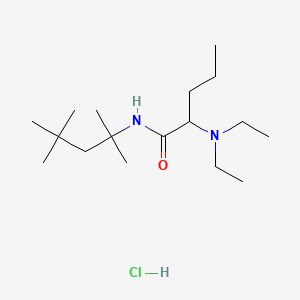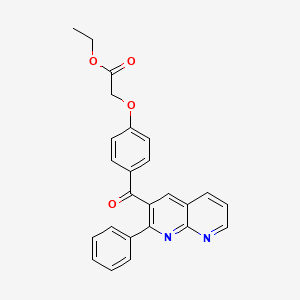
Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- is an organic compound with the molecular formula C17H25NO·HCl It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a phenyl and a piperidino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- typically involves the following steps:
Formation of the Cyclohexanol Derivative: The initial step involves the formation of the cyclohexanol derivative by reacting cyclohexanone with phenylmagnesium bromide (Grignard reagent) to form 4-phenylcyclohexanol.
Introduction of the Piperidino Group: The next step involves the introduction of the piperidino group. This can be achieved by reacting 4-phenylcyclohexanol with piperidine in the presence of a suitable catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl and piperidino groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or benzoic acid, while reduction may yield cyclohexanol or piperidine derivatives.
科学的研究の応用
Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It is used in studies related to its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
類似化合物との比較
Similar Compounds
Cyclohexanol, 4-phenyl-4-piperidino-, trans-: This is a stereoisomer of the cis- compound, with different spatial arrangement of the substituents.
Cyclohexanol, 4-phenyl-4-morpholino-: This compound has a morpholino group instead of a piperidino group.
Cyclohexanol, 4-phenyl-4-pyrrolidino-: This compound has a pyrrolidino group instead of a piperidino group.
Uniqueness
Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- is unique due to its specific stereochemistry and the presence of both phenyl and piperidino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
80770-79-2 |
|---|---|
分子式 |
C17H26ClNO |
分子量 |
295.8 g/mol |
IUPAC名 |
4-phenyl-4-piperidin-1-ylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c19-16-9-11-17(12-10-16,15-7-3-1-4-8-15)18-13-5-2-6-14-18;/h1,3-4,7-8,16,19H,2,5-6,9-14H2;1H |
InChIキー |
RYOHRVHRBBLTPP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2(CCC(CC2)O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


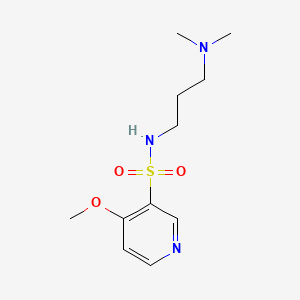
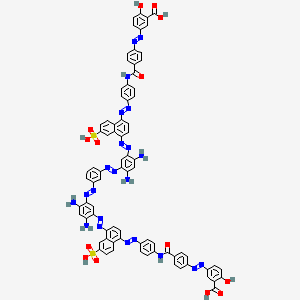
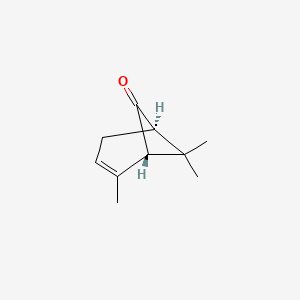

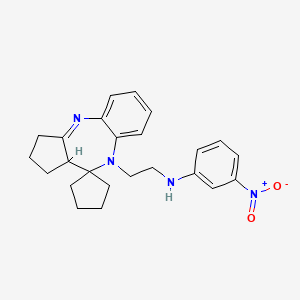

![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)
